4-tert-Butylpyridine
Overview
Description
4-tert-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a tert-butyl group is attached to the fourth carbon of the pyridine ring. This compound is commonly used as an additive in various chemical processes, particularly in the field of solar cell technology .
Mechanism of Action
Target of Action
4-tert-Butylpyridine (tBP) is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the hole transport layer in highly efficient perovskite solar cells (PSCs) .
Mode of Action
This compound interacts with its targets to improve the performance of solar cells. It can enhance the open-circuit voltage of the solar cells . It can also reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .
Biochemical Pathways
In the context of perovskite solar cells, this compound is known to induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD . These effects can be suppressed through chemical binding of halogen bonds .
Pharmacokinetics
While the ADME properties of this compound are not typically discussed in the context of solar cells, it’s worth noting that the compound is a liquid at room temperature with a density of 0.915 g/cm³ . It has a melting point of -41 °C and a boiling point of 195-196 °C .
Result of Action
The addition of this compound in perovskite solar cells can lead to improved efficiency and stability . For instance, perovskite films can maintain their initial morphology, crystal structure, and light absorbance with the incorporation of halogen bonds . Furthermore, a champion power conversion efficiency of 23.03% has been obtained since perovskite is no longer damaged by this compound during device preparation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the device with this compound complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment . This suggests that the compound’s action, efficacy, and stability can be affected by the surrounding atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products:
Oxidation: The major product is this compound N-oxide.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
4-tert-Butylpyridine has a wide range of applications in scientific research:
Biology: It serves as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
- 4-Ethylpyridine
- 2,4,6-Tri-tert-butylpyridine
- 4-tert-Butylpyridine N-oxide
Comparison: this compound is unique due to its specific structure, which provides steric hindrance and enhances its stability in various chemical environments. Compared to 4-ethylpyridine, it offers better performance in solar cell applications due to its bulkier tert-butyl group. 2,4,6-Tri-tert-butylpyridine, on the other hand, is more sterically hindered and is used in different contexts .
Properties
IUPAC Name |
4-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQTRICHYLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192855 | |
Record name | 4-tert-Butylpyridine | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-tert-Butylpyridine | |
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Vapor Pressure |
0.97 [mmHg] | |
Record name | 4-tert-Butylpyridine | |
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CAS No. |
3978-81-2 | |
Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-butylpyridine | |
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Record name | 4-TERT-BUTYLPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-tert-butylpyridine often acts as a surface modifier, particularly in materials science and catalysis. For instance, in dye-sensitized solar cells (DSSCs), 4-TBP adsorbs onto the surface of titanium dioxide (TiO2) [, , ]. This adsorption has several downstream effects:
- Shift in Conduction Band Potential: 4-TBP adsorption induces a negative shift in the TiO2 conduction band potential, leading to an increase in the open-circuit voltage (Voc) of DSSCs [, ].
- Suppression of Charge Recombination: 4-TBP hinders the access of triiodide ions (I3-) to the TiO2 surface, thereby reducing the rate of electron recombination and increasing electron lifetime [, , ]. This effect contributes to improved cell efficiency.
ANone:
- Spectroscopic Data: Spectroscopic characterization can be achieved through various techniques, with specific data dependent on the study. For example, [] used X-ray absorption spectroscopy (XAS) to study the binding of 4-TBP to an iron complex. NMR (1H, 13C, 31P), IR, and Raman spectroscopy are also commonly used techniques to characterize 4-TBP-containing compounds and their interactions [, , , , , , , , ].
A:
- Solvent Compatibility: 4-TBP is readily soluble in many common organic solvents []. This solubility allows for its use in various synthetic procedures and applications.
- Thermal Stability: While 4-TBP is relatively stable at room temperature, it can evaporate at elevated temperatures, affecting the long-term stability of some devices like perovskite solar cells [, ].
A: 4-TBP is not typically used as a primary catalyst. Instead, it often functions as a ligand in metal complexes that exhibit catalytic activity [, , ]. The bulky tert-butyl group can influence the steric environment around the metal center, impacting the catalyst's activity and selectivity.
A: Computational methods are employed to understand 4-TBP's interactions with other molecules and surfaces. For example, density functional theory (DFT) calculations have been used to study the adsorption of 4-TBP on the TiO2 surface in DSSCs, providing insights into the adsorption mechanism and its effects on device performance [].
A: The tert-butyl group in 4-TBP influences its steric properties and electron-donating ability. Studies have shown that these factors impact its interactions with metal centers, surfaces like TiO2, and its performance in applications like DSSCs [, , , , , , , , , , ]. Modifications to the tert-butyl group or the pyridine ring could lead to changes in:
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